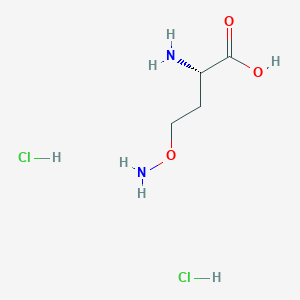(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride
CAS No.: 23701-65-7
Cat. No.: VC7206455
Molecular Formula: C4H12Cl2N2O3
Molecular Weight: 207.05
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23701-65-7 |
|---|---|
| Molecular Formula | C4H12Cl2N2O3 |
| Molecular Weight | 207.05 |
| IUPAC Name | (2S)-2-amino-4-aminooxybutanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 |
| Standard InChI Key | JKQSTQVJTPUGQN-QTNFYWBSSA-N |
| SMILES | C(CON)C(C(=O)O)N.Cl.Cl |
Introduction
Chemical Structure and Basic Properties
(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride belongs to the class of substituted butanoic acids. Its molecular formula is C₄H₁₁Cl₂N₂O₃, with a molecular weight of 207.06 g/mol (as a dihydrochloride salt) . The compound features:
-
An (S)-configured amino group at the second carbon.
-
An aminooxy (-ONH₂) group at the fourth carbon.
-
Two hydrochloride counterions, enhancing solubility in aqueous environments.
Key Structural Attributes:
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride |
| CAS Number | 23701-65-7 |
| Molecular Formula | C₄H₁₁Cl₂N₂O₃ |
| Molecular Weight | 207.06 g/mol |
| Chiral Center | C2 (S-configuration) |
The aminooxy group introduces reactivity distinct from conventional amino acids, enabling participation in oxime-forming reactions and nucleophilic substitutions .
Physicochemical Properties
Solubility and Stability:
-
Solubility: High solubility in water due to ionic hydrochloride groups; limited solubility in organic solvents like ethanol or dichloromethane .
-
Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
Spectroscopic Data:
-
IR Spectroscopy: Peaks corresponding to N-H (3300–3500 cm⁻¹), C=O (1700 cm⁻¹), and O-N (950–1250 cm⁻¹) stretches .
-
NMR: Expected signals include a doublet for the C2 proton (δ 3.5–4.0 ppm) and a multiplet for the aminooxy group (δ 4.2–4.5 ppm) .
Research Applications
Biochemical Studies
The aminooxy group enables site-specific bioconjugation:
-
Oxime Ligation: Reacts with ketones or aldehydes to form stable oxime bonds, useful for labeling proteins or peptides .
-
Enzyme Inhibition: Potential as a transition-state analog for enzymes utilizing amino acid substrates (e.g., transaminases) .
Pharmaceutical Development
-
Prodrug Design: The aminooxy moiety can be leveraged to mask carboxylic acid groups, enhancing drug bioavailability .
-
Antioxidant Activity: Analogous aminooxy compounds exhibit radical-scavenging properties, suggesting therapeutic potential .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C in airtight containers |
| Handling | Use PPE; avoid inhalation |
| Disposal | Follow hazardous waste protocols |
No toxicity data specific to this compound are available, but related aminooxy derivatives are classified as irritants .
Comparative Analysis with Analogues
| Compound | Key Differences | Applications |
|---|---|---|
| (2S)-2-Amino-4-(methylthio)butanoic acid | Replaces aminooxy with methylthio group | Methionine metabolism studies |
| Aminooxyacetic acid | Simpler backbone; lacks chiral center | GABA transaminase inhibition |
| (2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid | Sulfur-based substituent | Enzymatic promiscuity assays |
The aminooxy group in (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride distinguishes it from sulfur- or selenium-containing analogues, offering unique reactivity for bioconjugation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume